3-(1,3-benzodioxol-5-yl)-6-[(E)-2-(4-chlorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(1,3-Benzodioxol-5-yl)-6-[(E)-2-(4-chlorophenyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that features a unique combination of benzodioxole, chlorophenyl, and triazolothiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-6-[(E)-2-(4-chlorophenyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole and chlorophenyl intermediates, followed by their coupling with a triazolothiadiazole core under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-6-[(E)-2-(4-chlorophenyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and chlorophenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or amines
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-6-[(E)-2-(4-chlorophenyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-6-[(E)-2-(4-chlorophenyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-5-hydroxybenzoic acid: Shares the benzodioxole moiety but differs in its overall structure and properties.
1-(1,3-Benzodioxol-5-yl)-3-(4-ethylanilino)-1-propanone: Another compound with a benzodioxole group, used in different applications.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-6-[(E)-2-(4-chlorophenyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H11ClN4O2S |
---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-[(E)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H11ClN4O2S/c19-13-5-1-11(2-6-13)3-8-16-22-23-17(20-21-18(23)26-16)12-4-7-14-15(9-12)25-10-24-14/h1-9H,10H2/b8-3+ |
InChI Key |
HZVLBPIVNASWEU-FPYGCLRLSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3N=C(S4)/C=C/C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3N=C(S4)C=CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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